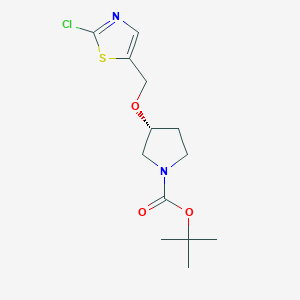

(R)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13443812

Molecular Formula: C13H19ClN2O3S

Molecular Weight: 318.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O3S |

|---|---|

| Molecular Weight | 318.82 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | KWKKTUFKBVKDLB-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OCC2=CN=C(S2)Cl |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked via a methoxy group to a 2-chlorothiazole moiety. The tert-butyl ester group at the pyrrolidine’s 1-position enhances steric bulk and influences solubility. The (R)-configuration at the pyrrolidine’s 3-position is critical for chiral specificity in biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₃S |

| Molecular Weight | 318.82 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC[C@H]1OCC2=CN=C(S2)Cl |

The thiazole ring’s chlorine atom at position 2 contributes to electronic effects, modulating reactivity and binding affinity. Computational analyses predict a polar surface area of 49.77 Ų, suggesting moderate membrane permeability .

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with commercially available pyrrolidin-2-ylmethanol, which undergoes Boc protection to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate . Subsequent etherification with 2-chlorothiazole-5-methanol introduces the thiazole moiety.

Critical Reaction Conditions

-

Boc Protection: Conducted in dichloromethane (DCM) with di-tert-butyl dicarbonate and triethylamine at 20°C, achieving yields >90% .

-

Etherification: Requires nucleophilic substitution under mild basic conditions to retain stereochemical integrity.

Challenges in Stereochemical Control

Maintaining the (R)-configuration during functionalization demands precise temperature control and chiral auxiliaries. Racemization risks are mitigated by avoiding strong acids/bases and optimizing reaction times.

Interaction Studies and Analytical Characterization

Spectroscopic Profiling

-

NMR Spectroscopy: ¹H NMR (CDCl₃) reveals distinct peaks for the tert-butyl group (δ 1.46 ppm) and thiazole protons (δ 7.2–7.4 ppm) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 319.8 [M+H]⁺, aligning with the theoretical molecular weight.

Stability and Solubility

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (7.29 mg/mL) . Accelerated stability studies under ambient conditions show no degradation over 6 months.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume